

Application Note: High-Throughput Screening of Ractopamine Residues in Urine using Competitive ELISA

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Compound of Interest

Compound Name: *Ractopamine*

Cat. No.: *B1197949*

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Introduction

Ractopamine is a beta-adrenergic agonist used as a growth promoter in livestock in some countries, while it is banned in others, including the European Union and China.[1][2] Its use necessitates reliable and efficient screening methods to monitor for its presence in animal products to ensure compliance with international trade regulations and food safety standards. [3][4] This application note describes a robust and sensitive ELISA-based method for the rapid screening of **ractopamine** residues in urine samples. The described competitive ELISA format provides a high-throughput and cost-effective solution for detecting **ractopamine**, making it an ideal tool for regulatory surveillance and quality assurance in the food industry.[5]

Principle of the Assay

The assay is based on the principle of competitive enzyme-linked immunosorbent assay (ELISA). The microtiter wells are pre-coated with **ractopamine** antigen. During the assay, a urine sample is added to the wells along with a specific antibody against **ractopamine** and a **ractopamine**-horseradish peroxidase (HRP) conjugate. Free **ractopamine** present in the sample competes with the HRP-conjugated **ractopamine** for the limited binding sites of the specific antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, which develops a color in the presence of the HRP enzyme. The intensity of the color is inversely proportional to the concentration of **ractopamine** in the

sample. The color reaction is stopped, and the absorbance is measured using a microplate reader.

Experimental Protocols

1. Materials and Reagents

- **Ractopamine** ELISA Kit (containing pre-coated microtiter plate, **ractopamine** standards, HRP-conjugate, specific antibody, wash buffer concentrate, substrate solution, and stop solution)
- Distilled or deionized water
- Vortex mixer
- Centrifuge
- Micropipettes and disposable tips
- Microplate reader with a 450 nm filter

2. Sample Preparation

Proper sample handling is crucial for accurate results. Urine samples should be stored refrigerated at 2-4°C for short-term storage (1-2 days) or frozen at -20°C for longer periods.

- Bring all samples and reagents to room temperature (20-25°C) before use.
- If the urine sample is turbid, centrifuge at 2000 x g for 5 minutes.
- For some kits, the urine sample can be used directly without dilution. For others, a dilution step is required. A common dilution protocol is to mix 100 µL of the urine sample with 400 µL of the provided sample dilution buffer.

3. Assay Procedure

It is recommended that all standards and samples be run in duplicate.

- **Prepare Reagents:** Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting concentrated wash buffers and preparing working solutions of antibodies and conjugates.
- **Add Standards and Samples:** Add 50 μL of each standard and prepared urine sample to the appropriate wells of the microtiter plate.
- **Add HRP-Conjugate and Antibody:** Add 50 μL of HRP-conjugate and 50 μL of the specific antibody to each well.
- **Incubation:** Cover the plate and incubate for 30 minutes at 25°C.
- **Washing:** Aspirate the contents of the wells and wash each well four times with 250 μL of diluted wash buffer. Ensure complete removal of liquid after each wash.
- **Add Substrate:** Add 100 μL of TMB substrate solution to each well.
- **Second Incubation:** Incubate the plate for 15 minutes at 25°C in the dark.
- **Stop Reaction:** Add 50 μL of stop solution to each well. Gently tap the plate to ensure thorough mixing.
- **Read Absorbance:** Read the optical density (OD) of each well at 450 nm within 5 minutes of adding the stop solution.

4. Data Analysis

- Calculate the average absorbance for each set of standards and samples.
- A standard curve is generated by plotting the mean absorbance for each standard against its concentration.
- The concentration of **ractopamine** in the urine samples is determined by interpolating their mean absorbance values from the standard curve.
- The final concentration is calculated by multiplying the interpolated value by the dilution factor used during sample preparation.

Data Presentation

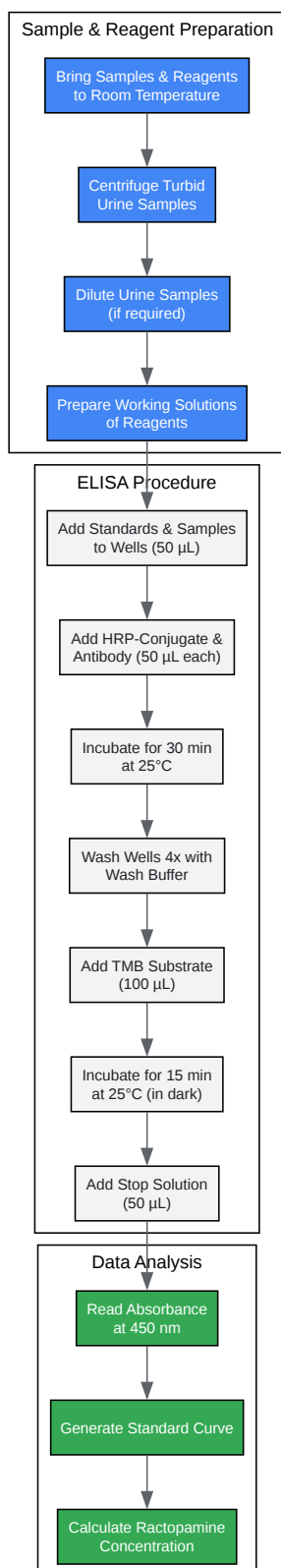
Table 1: Performance Characteristics of **Ractopamine** ELISA in Urine

Parameter	Value	Reference
Limit of Detection (LOD)	0.05 ppb - 0.6 ppb	
Linear Range	0.1 ppb to 8.1 ppb	
Recovery Rate	70% - 110%	

Table 2: Cross-Reactivity of the **Ractopamine** ELISA

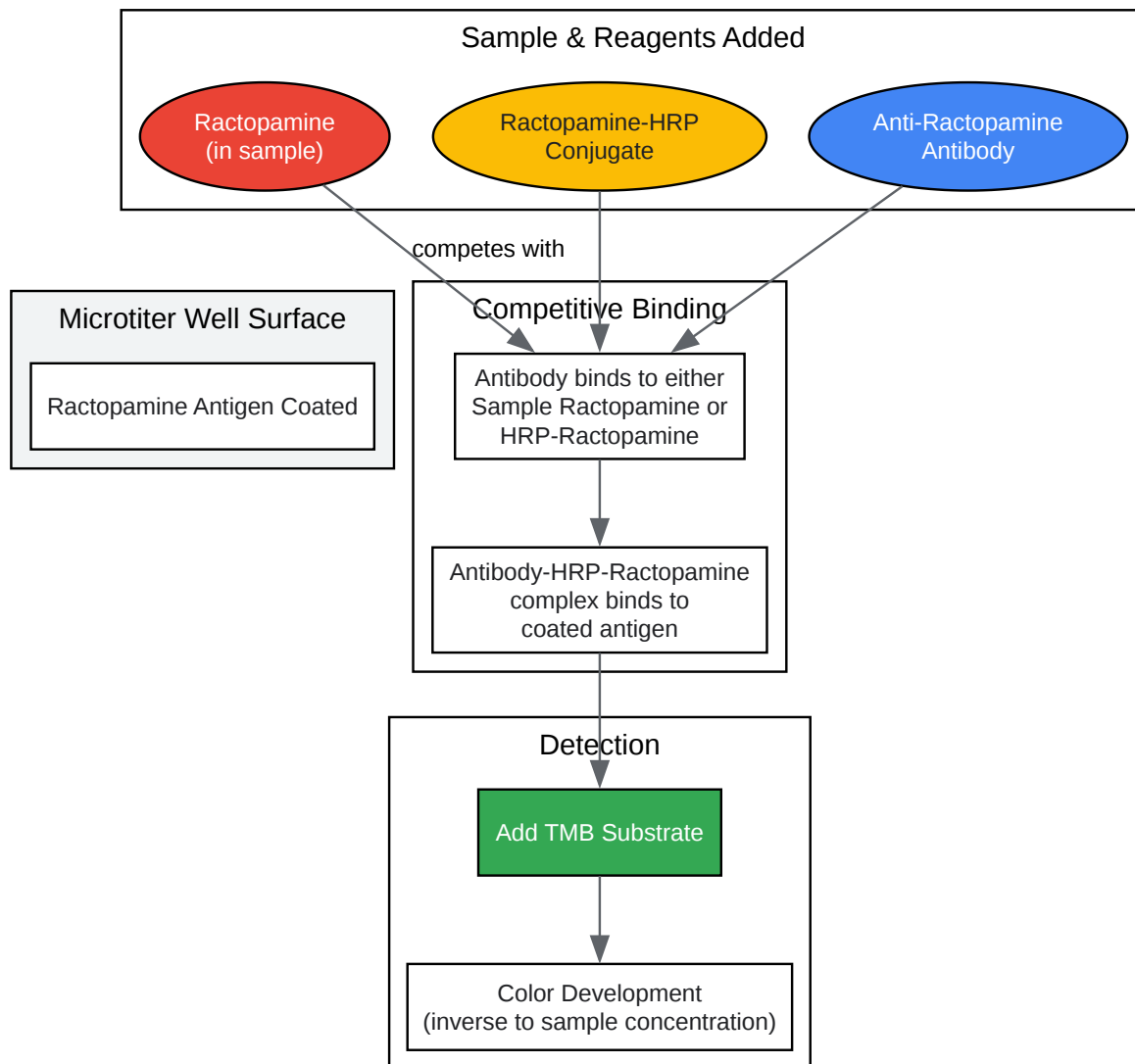
Compound	Cross-Reactivity (%)	Reference
Ractopamine	100%	
Salbutamol	<0.1%	
Clenbuterol	<0.1%	

Visualizations



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Caption: Experimental workflow for **ractopamine** screening in urine.



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Caption: Principle of the competitive ELISA for **ractopamine** detection.

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